5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde
Overview
Description
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is a chemical compound with the following properties:
- IUPAC Name : 5-(3,3-difluoro-1-pyrrolidinyl)-2-pyridinamine
- Molecular Formula : C~9~H~11~F~2~N~3~
- Molecular Weight : 199.2 g/mol
Molecular Structure Analysis
The molecular structure of 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde consists of a pyridine ring, a nitro group (-NO~2~), and a difluoropyrrolidine substituent. The arrangement of atoms and bonds determines its chemical properties and reactivity.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, reductions, and condensations. Its reactivity depends on the functional groups present.
Physical And Chemical Properties Analysis
- Appearance : Solid crystalline powder
- Melting Point : Not specified
- Boiling Point : Not specified
- Solubility : Soluble in organic solvents (e.g., DMSO, DMF)
- Stability : Stable under standard conditions
Safety And Hazards
- Toxicity : No specific toxicity data available; handle with care.
- Hazardous Reactions : Avoid contact with strong oxidizing agents.
- Personal Protective Equipment (PPE) : Use appropriate PPE during handling.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Research avenues related to this compound include:
- Biological Activity : Investigate its potential as a drug candidate or probe for specific biological targets.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Structural Elucidation : Determine its crystal structure for better understanding.
Please note that the information provided is based on available data, and further studies are necessary to uncover additional details about this compound. For more specific references, consult the relevant scientific literature12.
properties
IUPAC Name |
5-(3,3-difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)9-1-2-10(15(17)18)8(5-9)6-16/h1-2,5-6H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIJONUZRIMAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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